Triphenylsilyl isothiocyanate Triphenylsilyl isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16033335
InChI: InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
SMILES:
Molecular Formula: C19H15NSSi
Molecular Weight: 317.5 g/mol

Triphenylsilyl isothiocyanate

CAS No.:

Cat. No.: VC16033335

Molecular Formula: C19H15NSSi

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

Triphenylsilyl isothiocyanate -

Specification

Molecular Formula C19H15NSSi
Molecular Weight 317.5 g/mol
IUPAC Name isothiocyanato(triphenyl)silane
Standard InChI InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
Standard InChI Key OLADAAIOVXNIIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S

Introduction

Structural and Physicochemical Properties

TMSNCS (CAS 2290-65-5) has the molecular formula C₄H₉NSSi and a molar mass of 131.27 g/mol. Its structure features a trimethylsilyl group (-Si(CH₃)₃) bonded to an isothiocyanate moiety (-N=C=S), which confers both electrophilic and nucleophilic reactivity. Key physicochemical properties include:

  • IUPAC Name: Isothiocyanato(trimethyl)silane

  • Canonical SMILES: CSi(C)N=C=S

  • InChI Key: XLTUPERVRFLGLJ-UHFFFAOYSA-N

The isothiocyanate group’s polarity enables participation in hydrogen bonding and dipole-dipole interactions, while the silyl group enhances solubility in nonpolar solvents and stabilizes intermediates via hyperconjugation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

TMSNCS is typically synthesized via the reaction of trimethylsilyl chloride (TMSCl) with potassium thiocyanate (KSCN) in acetonitrile at room temperature:

TMSCl+KSCNTMSNCS+KCl\text{TMSCl} + \text{KSCN} \rightarrow \text{TMSNCS} + \text{KCl}

This method yields high-purity product after distillation under reduced pressure.

Industrial Manufacturing

Industrial processes optimize yield and scalability using continuous-flow reactors. Advanced purification techniques, such as fractional distillation and molecular sieves, ensure >98% purity for pharmaceutical applications.

Reaction Mechanisms and Synthetic Applications

Ambident Nucleophilicity

TMSNCS exhibits dual reactivity:

  • Sulfur-centered nucleophile: Substitutes halides (e.g., Cl⁻, Br⁻) in alkyl substrates to form alkyl thiocyanates .

  • Nitrogen-centered nucleophile: Adds to carbonyl groups (e.g., aldehydes, ketones) and acetals, forming isothiocyanate derivatives .

Halide Substitution

Under mild conditions with tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, TMSNCS replaces halogen atoms in alkyl halides:

R-X+TMSNCSR-SCN+TMS-X\text{R-X} + \text{TMSNCS} \rightarrow \text{R-SCN} + \text{TMS-X}

This reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF .

Carbonyl Addition

In acid-catalyzed reactions, TMSNCS adds to aldehydes, forming α-isothiocyanato ethers:

R-CHO+TMSNCSH⁺R-CH(OTMS)-NCS\text{R-CHO} + \text{TMSNCS} \xrightarrow{\text{H⁺}} \text{R-CH(OTMS)-NCS}

This pathway is critical for synthesizing heterocycles and thiourea derivatives .

Mercapto-1,2,4-Triazoles

A one-step industrial synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole (88% yield) involves refluxing benzohydrazide with TMSNCS in ethanol, followed by NaOH-mediated cyclization :

C₆H₅CONHNH₂+TMSNCSΔ,EtOHC₆H₅C(NH)N(N)CSH\text{C₆H₅CONHNH₂} + \text{TMSNCS} \xrightarrow{\Delta, \text{EtOH}} \text{C₆H₅C(NH)N(N)CSH}

The reaction avoids anhydrous conditions and chromatographic purification, making it cost-effective for bulk production.

2-Amino-1,3,4-Oxadiazoles

TMSNCS facilitates oxadiazole formation via cyclocondensation with acylhydrazides. The silyl group stabilizes intermediates, enabling high regioselectivity .

Applications in Medicinal Chemistry

Thiourea Prodrugs

TMSNCS-derived thioureas serve as prodrugs for antithyroid agents. For example, reaction with primary amines yields N-alkylthioureas, which hydrolyze in vivo to release isothiocyanates with anti-inflammatory activity .

Glycosylation Reactions

Isothiocyanate-protected sialosides, synthesized using TMSNCS, enable stereoselective glycosylation. For instance, peracetyl adamantanyl thiosialoside donors afford α-linked sialosides with >95% selectivity :

Donor+AcceptorTMSNCSα-Sialoside\text{Donor} + \text{Acceptor} \xrightarrow{\text{TMSNCS}} \alpha\text{-Sialoside}

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